Lysyl-D-prolylthreonine

Catalog No.
S530698
CAS No.
117027-34-6
M.F
C15H28N4O5
M. Wt
344.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysyl-D-prolylthreonine

CAS Number

117027-34-6

Product Name

Lysyl-D-prolylthreonine

IUPAC Name

(2S,3R)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid

Molecular Formula

C15H28N4O5

Molecular Weight

344.41 g/mol

InChI

InChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10+,11-,12+/m1/s1

InChI Key

LOGFVTREOLYCPF-KXNHARMFSA-N

SMILES

CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O

Solubility

Soluble in DMSO

Synonyms

IL 1beta (193-195), interleukin 1beta (193-195), K(D)PT tripeptide, Lys-Pro-Thr, lysyl-prolyl-threonine

Canonical SMILES

CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H]1CCCN1C(=O)[C@H](CCCCN)N)O

Description

The exact mass of the compound Lysyl-D-prolylthreonine is 344.206 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Cytokines - Monokines - Interleukin-1 - Interleukin-1beta - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Gastrointestinal Disorders: Studies have investigated the potential for KDPT to aid in the treatment of ulcerative colitis, a chronic inflammatory bowel disease []. KDPT's mechanism of action in this context is still being explored, but research suggests it may influence immune response and mucosal healing [, ]. Clinical trials are ongoing to determine KDPT's efficacy and safety for ulcerative colitis [].
Origin
Significance

Scientific interest in KDPT is limited at present. There are no published studies exploring its specific biological function or potential applications. However, tripeptides in general can play various roles in biological systems, acting as signaling molecules, enzyme inhibitors, or structural components []. KDPT's specific structure, with an L-lysine (Lys) at the N-terminus, a D-proline (D-Pro) in the middle, and an L-threonine (Thr) at the C-terminus, might hold potential for future research into its biological activity.


Molecular Structure Analysis

The key features of KDPT's structure include:

  • Peptide bonds: The three amino acids (Lys, D-Pro, Thr) are linked by peptide bonds, formed between the carboxyl group of one amino acid and the amino group of the next.
  • D-amino acid: The presence of D-Proline (D-Pro) is notable because most proteins in living organisms are made of L-amino acids. D-amino acids can have different properties and biological effects compared to their L-enantiomers [].
  • Functional groups: The molecule contains various functional groups, including amine (NH2) from lysine, carboxylic acid (COOH) from threonine, and a hydroxyl group (OH) from threonine. These groups can participate in hydrogen bonding and other interactions.

Chemical Reactions Analysis

Synthesis
Decomposition

Like most peptides, KDPT is likely susceptible to hydrolysis, where the peptide bonds are broken down by water molecules into its constituent amino acids. This process can be accelerated by enzymes called peptidases.

Other reactions

Physical And Chemical Properties Analysis

  • Solubility: Peptides containing charged groups (like the amine in lysine) are typically water-soluble. Therefore, KDPT is likely soluble in water.
  • Melting point and boiling point: Peptides generally have high melting points and decompose before reaching a boiling point due to their complex structures.

  • Peptide Bond Formation: This is the primary reaction involving the formation of peptide bonds between amino acids.
  • Hydrolysis: Under acidic or basic conditions, peptide bonds can be hydrolyzed, leading to the breakdown of the compound.
  • Oxidation/Reduction: While less common, this compound can also engage in oxidation and reduction reactions.

Common Reagents and Conditions

  • Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are typically used to facilitate these reactions.
  • Hydrolysis: Acidic or basic environments can promote hydrolysis.
  • Oxidation/Reduction: Mild oxidizing or reducing agents may be applied, although these reactions are not typical for lysyl-D-prolylthreonine .

Major Products Formed

The major products from the reactions involving lysyl-D-prolylthreonine include shorter peptide fragments or individual amino acids, depending on the specific reaction conditions employed.

Lysyl-D-prolylthreonine exhibits various biological activities that influence cellular processes. It plays a crucial role in modulating cell signaling pathways, gene expression, and cellular metabolism. Notably, it interacts with lysyl oxidase, an enzyme essential for collagen and elastin cross-linking in the extracellular matrix. This interaction can affect tissue repair processes and cellular differentiation.

Additionally, long-term exposure to this compound can lead to alterations in cellular function, including changes in metabolic activity and gene expression profiles. The compound's stability under physiological conditions allows it to exert prolonged effects within biological systems.

Synthetic Routes and Reaction Conditions

Lysyl-D-prolylthreonine is synthesized primarily through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The synthesis involves:

  • Sequential Addition: Protected amino acids are added sequentially to a growing peptide chain anchored to a solid resin.
  • Coupling Reagents: DIC and HOBt are employed to facilitate peptide bond formation.

Industrial Production Methods

In industrial settings, automated peptide synthesizers enhance efficiency and yield during the production of lysyl-D-prolylthreonine. The final product undergoes purification via high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Lysyl-D-prolylthreonine finds applications across various fields:

  • Biochemical Research: It is utilized in studies related to protein interactions and enzymatic functions.
  • Pharmaceutical Development: Due to its biological activity, it may have potential therapeutic applications in tissue repair and regenerative medicine.
  • Cosmetic Industry: Its role in collagen synthesis makes it a candidate for formulations aimed at skin health and anti-aging products .

Studies have shown that lysyl-D-prolylthreonine interacts with several biomolecules, influencing their activity. For instance:

  • Lysyl Oxidase Interaction: This compound can modulate the activity of lysyl oxidase, impacting collagen cross-linking and extracellular matrix integrity.
  • Cellular Effects: It influences various cell types by altering signaling pathways that govern cell fate and communication.

Lysyl-D-prolylthreonine shares structural similarities with several other peptides but possesses unique attributes due to its specific amino acid composition. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
L-LysineAmino AcidBasic amino acid involved in protein synthesis
D-ProlineAmino AcidContributes to protein folding stability
L-ThreonineAmino AcidEssential amino acid involved in protein synthesis
Lysyl-Prolyl-ThreonineTripeptideSimilar structure but lacks D-amino acid

Lysyl-D-prolylthreonine's unique combination of D-proline along with lysine and threonine distinguishes it from these similar compounds. Its specific interactions with enzymes like lysyl oxidase further enhance its uniqueness in biochemical applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-5.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

344.20597001 g/mol

Monoisotopic Mass

344.20597001 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9VU41E2PRZ

Sequence

KPT

Wikipedia

Lysyl-D-prolylthreonine

Dates

Last modified: 08-15-2023
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